molecular formula C20H19ClN2O3 B14374786 3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine CAS No. 90140-68-4

3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine

Cat. No.: B14374786
CAS No.: 90140-68-4
M. Wt: 370.8 g/mol
InChI Key: FOXBBSQOPUCTGD-UHFFFAOYSA-N
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Description

3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acid hydrazide with aldehydes, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine involves its interaction with the central nervous system. It binds to specific sites on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is responsible for its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

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Properties

CAS No.

90140-68-4

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-2,3-benzodiazepin-3-yl]ethanone

InChI

InChI=1S/C20H19ClN2O3/c1-12-8-15-10-18(25-3)19(26-4)11-17(15)20(22-23(12)13(2)24)14-6-5-7-16(21)9-14/h5-11H,1-4H3

InChI Key

FOXBBSQOPUCTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=NN1C(=O)C)C3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

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